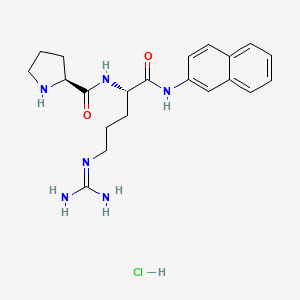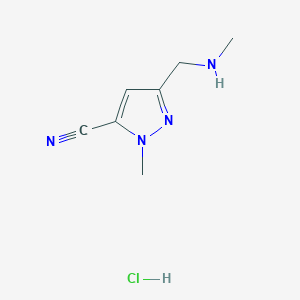
H-Pro-Arg-bNA HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "H-Pro-Arg-bNA HCl" and related compounds involves complex chemical reactions, including the Friedel-Crafts reaction, which is a key method in the formation of aromatic compounds. A study by Zhou et al. (2012) highlights a highly efficient Friedel-Crafts reaction involving 3-hydroxyoxindoles and aromatic compounds to produce 3,3-diaryloxindoles, a process potentially analogous to the synthesis of "this compound" (Zhou et al., 2012).
Molecular Structure Analysis
The molecular structure of "this compound" is likely characterized by complex interactions and bond formations. Research on the synthesis and structure of d(10) metal complexes provides insights into the intricate molecular architectures that such compounds can exhibit, suggesting that "this compound" may also possess unique structural features (Zheng et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of "this compound" is likely influenced by its molecular structure. Studies on the reactivity of arylamines with tRNA, for instance, offer insights into the potential chemical interactions that "this compound" might undergo, emphasizing the role of molecular configuration in determining reactivity (Morton et al., 1983).
Physical Properties Analysis
The physical properties of "this compound", such as solubility and stability, are crucial for its practical applications. Research on the functionalization and dispersion of hexagonal boron nitride (h-BN) nanosheets provides a comparative perspective on the manipulation of physical properties through chemical modifications, which could be relevant for optimizing "this compound" for specific uses (Nazarov et al., 2012).
Chemical Properties Analysis
The chemical properties of "this compound", including reactivity and interaction with other compounds, play a significant role in defining its application scope. The study by Sharma and Castellino (1990) on the synthesis of chromogenic substrates demonstrates the importance of understanding the chemical properties to tailor compounds for specific biochemical assays, which could be applicable to the characterization of "this compound" (Sharma & Castellino, 1990).
Applications De Recherche Scientifique
Substrat pour la Dipeptidyl Aminopeptidase I (Cathépsine C)
H-Pro-Arg-bNA HCl agit comme un substrat pour la dipeptidyl aminopeptidase I, également connue sous le nom de cathépsine C {svg_1}. Cette enzyme joue un rôle crucial dans l'activation des protéases à sérine des granules, qui sont impliquées dans les réponses immunitaires et inflammatoires {svg_2}.
Inhibiteur de la Pompe d'Efflux chez les Bactéries Gram-Négatives
Ce composé est un inhibiteur à large spectre de la pompe d'efflux chez les bactéries gram-négatives {svg_3}. Les pompes d'efflux sont des protéines que les bactéries utilisent pour éliminer les substances toxiques, y compris les antibiotiques, de leurs cellules. En inhibant ces pompes, this compound peut aider à lutter contre la résistance aux antibiotiques {svg_4}.
Adjuvant aux Antibiotiques
This compound a été évalué comme un adjuvant aux antibiotiques {svg_5}. Comme l'efflux dans les bactéries est à l'origine de la résistance aux antibiotiques, l'utilisation de ce composé en conjonction avec des antibiotiques pourrait potentiellement améliorer l'efficacité du traitement {svg_6}.
Perméabilisation de la Membrane Externe des Bactéries Gram-Négatives
Ce composé a la capacité de perméabiliser la membrane externe des bactéries gram-négatives {svg_7}. Cela signifie qu'il peut rendre la membrane externe des bactéries plus perméable, ce qui permettrait potentiellement aux antibiotiques et à d'autres traitements de pénétrer plus facilement dans la cellule bactérienne {svg_8}.
Enzymes Protéolytiques en Biologie Moléculaire
This compound peut être utilisé dans l'étude des enzymes protéolytiques en biologie moléculaire {svg_9}. Les enzymes protéolytiques, également connues sous le nom de protéases, jouent un rôle essentiel dans de nombreux processus biologiques et sont largement utilisées dans diverses applications de recherche {svg_10}.
Synthèse Peptidique
Ce composé peut être utilisé dans la synthèse peptidique {svg_11}. Les peptides sont de courtes chaînes d'acides aminés qui sont utilisées dans l'étude de la structure et de la fonction des protéines {svg_12}.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2.ClH/c22-21(23)25-12-4-8-18(27-19(28)17-7-3-11-24-17)20(29)26-16-10-9-14-5-1-2-6-15(14)13-16;/h1-2,5-6,9-10,13,17-18,24H,3-4,7-8,11-12H2,(H,26,29)(H,27,28)(H4,22,23,25);1H/t17-,18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUJTDAYCUZHEU-APTPAJQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138914-35-9 |
Source


|
| Record name | 138914-35-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(furan-2-yl)-4,7-dioxo-2-sulfanylidene-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/no-structure.png)

